(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a benzylidene group, a thiazolo-triazole core, and various substituents
Properties
Molecular Formula |
C26H29N3O3S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H29N3O3S/c1-3-4-5-6-7-11-16-32-21-15-14-19(17-22(21)31-2)18-23-25(30)29-26(33-23)27-24(28-29)20-12-9-8-10-13-20/h8-10,12-15,17-18H,3-7,11,16H2,1-2H3/b23-18- |
InChI Key |
KVDCPIFJNZJSNJ-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazoles. The key steps in the synthesis may involve:
Condensation Reactions: Combining benzaldehyde derivatives with thiazole and triazole intermediates under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolo-triazole core through intramolecular cyclization.
Substitution Reactions: Introduction of methoxy and octyloxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives and thiazolo-triazole compounds. Examples include:
- **(5Z)-5-[3-methoxy-4-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- **(5Z)-5-[3-methoxy-4-(decyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the octyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Biological Activity
(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound exhibiting significant biological activity. Its unique structural features contribute to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.6 g/mol. The compound features a thiazolo-triazolone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O3S |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
The biological activity of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound can inhibit the activity of certain proteins involved in disease processes, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound showed significant activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Effective against common fungal pathogens.
Anticancer Activity
The thiazolo-triazolone framework has been associated with anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same chemical family. For example:
- Study on Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of thiazolo-triazolone exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : Research conducted on similar triazolone compounds indicated that they could effectively inhibit tumor growth in xenograft models .
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal Activity | Notable efficacy against common fungal pathogens |
| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
